molecular formula C11H16BrNO2 B1380713 3-[2-(1-Aminoethyl)-5-bromophenoxy]propan-1-ol CAS No. 1554813-66-9

3-[2-(1-Aminoethyl)-5-bromophenoxy]propan-1-ol

Cat. No.: B1380713
CAS No.: 1554813-66-9
M. Wt: 274.15 g/mol
InChI Key: BSLSIYITSJPYPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(1-Aminoethyl)-5-bromophenoxy]propan-1-ol ( 1554813-66-9) is a high-value chemical intermediate with the molecular formula C11H16BrNO2 and a molecular weight of 274.15 g/mol . This compound features a brominated aromatic core linked to a propanol chain and a primary aminoethyl functional group, making it a versatile building block in medicinal chemistry and drug discovery. This compound is structurally categorized as a Mannich base, a class of molecules known for their diverse biological activities and extensive applications in pharmaceutical development . Mannich bases are generated through the aminomethylation of various substrates and are investigated as potential candidates for anticancer agents, antibacterial and antifungal therapies, anticonvulsants, and anti-inflammatory drugs . The presence of the primary amino group and the bromine atom on the aromatic ring provides distinct handles for further chemical modification, allowing researchers to create libraries of derivatives for structure-activity relationship (SAR) studies. The primary research value of this compound lies in its role as a synthetic intermediate. It is supplied For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-[2-(1-aminoethyl)-5-bromophenoxy]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2/c1-8(13)10-4-3-9(12)7-11(10)15-6-2-5-14/h3-4,7-8,14H,2,5-6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLSIYITSJPYPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)OCCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions:

Step Reagents Catalyst Solvent Temperature Yield Reference
Bromination Bromine or N-bromosuccinimide (NBS) None Acetic acid or carbon tetrachloride Room temperature to 60°C 80-95%
Phenoxy formation Phenol + 2-chloro- or 2-bromoalkyl derivatives Base (K2CO3) Acetone or DMF Reflux 75-90%

Nucleophilic Substitution with Aminoethyl Derivatives

The aminoethyl group is introduced via nucleophilic substitution, often employing aminoalkyl halides or amines under basic conditions.

Methodology:

  • Reagents: 2-(1-Aminoethyl)phenol derivatives or their protected forms
  • Catalysts: Copper or palladium catalysts are sometimes used for coupling reactions, but in simpler cases, base-mediated substitution suffices.
  • Reaction Conditions:
Step Reagents Catalyst Solvent Temperature Notes Reference
Aminoethylation 2-(5-bromophenoxy) derivatives + 2-chloroethylamine CuI or Pd(PPh3)4 DMF or ethanol Reflux Extended reaction time
Alternatively, direct nucleophilic substitution with 2-(1-aminoethyl)phenol NaH or K2CO3 None DMF Room temp to 80°C Efficient for primary amines

Reduction to Propan-1-ol

The phenoxy-ethyl intermediates are then reduced to the corresponding alcohols, often using hydride reagents.

Reduction Techniques:

Step Reagents Solvent Temperature Yield Reference
Reduction LiAlH4 Anhydrous ether 0°C to room temperature 70-85%
Alternative NaBH4 Methanol or ethanol Room temperature 65-80%

The reduction step is critical for converting the aminoethyl side chain into the desired propan-1-ol moiety, with careful control of temperature to prevent over-reduction or side reactions.

Purification and Characterization

Post-reaction, the crude product is purified via column chromatography on silica gel, employing solvent systems such as ethyl acetate/hexanes or methanol/dichloromethane, depending on polarity.

Purification Method Eluent Yield Notes Reference
Column chromatography Ethyl acetate/hexanes 75-90% Ensures high purity
Recrystallization Ethanol or methanol 80% For final product

Spectroscopic techniques such as NMR, IR, and MS confirm the structure and purity of the synthesized compound.

Summary of Key Data

Method Step Reagents Conditions Typical Yield References
Bromophenoxy synthesis Bromine/NBS, phenol Room temp to 60°C 80-95% ,
Aminoethylation 2-(5-bromophenoxy) derivatives + aminoalkyl halides Reflux 75-90%
Reduction LiAlH4 or NaBH4 0°C to RT 65-85% ,

Research Findings and Notes

  • Catalytic Efficiency: Catalysts such as Pd(PPh3)4 and CuI improve coupling efficiency, especially in aryl-amine bond formation.
  • Solvent Choice: Polar aprotic solvents like DMF and DMSO facilitate nucleophilic substitution reactions.
  • Reaction Optimization: Ultrasonic irradiation accelerates reaction rates and enhances yields, as evidenced in related multi-component syntheses.
  • Safety Precautions: Hydride reductions require inert atmospheres and careful handling due to reactivity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(1-Aminoethyl)-5-bromophenoxy]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are employed under mild conditions.

Major Products

    Oxidation: Formation of 3-[2-(1-Aminoethyl)-5-bromophenoxy]propanone.

    Reduction: Formation of 3-[2-(1-Aminoethyl)phenoxy]propan-1-ol.

    Substitution: Formation of 3-[2-(1-Aminoethyl)-5-azidophenoxy]propan-1-ol or 3-[2-(1-Aminoethyl)-5-thiophenoxy]propan-1-ol.

Scientific Research Applications

Chemical Applications

Intermediate in Organic Synthesis

  • This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of novel compounds with desired properties.

Synthesis Overview

  • The synthesis typically involves bromination of phenol followed by etherification with 3-chloropropanol. This process can be optimized for higher yields using advanced techniques such as continuous flow reactors.

Biological Applications

Potential Pharmacological Properties

  • 3-[2-(1-Aminoethyl)-5-bromophenoxy]propan-1-ol is under investigation for its pharmacological properties. Its structure suggests potential interactions with biological macromolecules, which could lead to therapeutic applications.

Mechanism of Action

  • The aminoethyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the bromophenoxy moiety engages in hydrophobic interactions. These interactions may modulate enzyme activity or receptor binding, leading to various biological effects.

Antimicrobial Activity

  • Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
CompoundMinimum Inhibitory Concentration (MIC) (mg/mL)Target Organism
3a0.0039Staphylococcus aureus
3b0.0048Escherichia coli
3c0.0195Bacillus subtilis

Medicinal Applications

Drug Development

  • The compound is being explored as a precursor for drug development due to its potential bioactivity. Its unique functional groups suggest that it may interact favorably with various biological targets, making it a candidate for further medicinal chemistry studies.

Industrial Applications

Production of Specialty Chemicals

  • In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications in chemical manufacturing.

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial efficacy of several derivatives of this compound against common pathogens. The findings demonstrated that certain derivatives possess potent activity against Staphylococcus aureus and Escherichia coli, indicating potential for therapeutic use in treating infections.

Investigation into Pharmacological Effects

Another research project focused on the pharmacological effects of this compound in vitro. The results suggested that it could inhibit specific enzyme activities related to inflammatory processes, highlighting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 3-[2-(1-Aminoethyl)-5-bromophenoxy]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the bromophenoxy moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural analogues of 3-[2-(1-Aminoethyl)-5-bromophenoxy]propan-1-ol, emphasizing differences in substituent positions, functional groups, and biological implications:

Compound Name Molecular Features Unique Properties/Bioactivity Reference
This compound Phenoxy group with C2-aminoethyl and C5-bromine substituents; propan-1-ol backbone. Hypothesized enzyme/receptor modulation via bromine-mediated hydrophobic interactions and amino group H-bonding.
2-{[1-(3-Bromophenyl)ethyl]amino}propan-1-ol Aminoethyl group at C3-bromophenyl; lacks phenoxy linkage. Exhibits distinct receptor affinity due to direct aminoethyl attachment to bromophenyl ring.
3-{[1-(3-Bromophenyl)ethyl]amino}propan-1-ol Aminoethyl group at C3-bromophenyl; propan-1-ol chain. Enhanced hydrophobicity from bromophenyl moiety; potential specificity in biological assays.
3-(2-Bromophenyl)propan-1-ol Simple bromophenyl-propanol structure; no aminoethyl or phenoxy groups. Limited bioactivity due to absence of functional groups for H-bonding or charge interactions.
3-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-1-ol hydrochloride Fluorine at C2; benzylamino linkage; hydrochloride salt. Improved solubility from HCl salt; fluorine’s electronegativity may alter target binding.
3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol Benzyloxy and phenyl substituents; no amino group. Increased hydrophobicity limits aqueous solubility but enhances membrane permeability.

Key Comparative Insights

Substituent Position Effects: The bromine position (C5 in the target compound vs. C3 in ) significantly impacts electronic distribution and steric hindrance, altering binding affinities. For example, para-bromination (C5) in the target compound may enhance π-π stacking with aromatic residues in enzymes compared to meta-brominated analogues .

Functional Group Contributions: The aminoethyl group enables hydrogen bonding and protonation at physiological pH, facilitating interactions with acidic/basic residues in biological targets. This feature is absent in simpler bromophenyl-propanols (e.g., ). Halogenation: Bromine’s large atomic radius and polarizability favor halogen bonding with electron-rich regions in proteins, a property shared with fluorinated analogues (e.g., ). However, fluorine’s smaller size and higher electronegativity may limit such interactions despite improving metabolic stability.

Physicochemical Properties: The target compound’s logP is likely higher than non-brominated analogues (e.g., 3-amino-1-propanol ) but lower than heavily substituted derivatives (e.g., benzyloxy-phenylpropanols ). Solubility: The hydroxyl and amino groups improve aqueous solubility compared to fully nonpolar analogues, though this may be reduced in hydrochloride salts (e.g., ).

Research Findings and Implications

  • Knowledge Gaps: Detailed pharmacokinetic (e.g., absorption, metabolism) and toxicological profiles are absent for most analogues, underscoring the need for systematic studies.

Biological Activity

3-[2-(1-Aminoethyl)-5-bromophenoxy]propan-1-ol is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, mechanisms of action, and various biological activities, including antimicrobial, anticancer, and antioxidant properties.

The synthesis of this compound typically involves several steps, including the formation of intermediates that can be further modified to enhance biological activity. The compound contains a bromophenyl moiety that is known to influence its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The amino group in the structure allows for hydrogen bonding with biological macromolecules, while the bromophenyl group facilitates hydrophobic interactions. These interactions can modulate enzyme activity, receptor binding, and other protein functions, leading to diverse biological effects.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Compound MIC (mg/mL) Target Organism
3a0.0039S. aureus
3b0.0048E. coli
3c0.0195Bacillus subtilis

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. Notably, it has shown cytotoxic effects against human cancer cell lines such as U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer). The MTT assay results indicate that certain derivatives are significantly more cytotoxic towards U-87 cells compared to MDA-MB-231 cells .

Cell Line IC50 (µM)
U-8715.4
MDA-MB-23122.6

Antioxidant Activity

The antioxidant activity of this compound has also been assessed using various assays, including the DPPH radical scavenging method. Compounds derived from the same structural framework have demonstrated antioxidant activities comparable to or exceeding that of ascorbic acid, suggesting their potential utility in preventing oxidative stress-related diseases .

Compound DPPH Scavenging Activity (%)
3a78.67
Ascorbic Acid58.2

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of a series of bromophenyl derivatives against common bacterial strains and found that modifications in the bromophenyl group significantly enhanced antimicrobial potency.
  • Cytotoxicity Assessment : In vitro studies on glioblastoma cell lines indicated that specific modifications to the aminoethyl side chain improved cytotoxicity, highlighting the importance of structural optimization in drug design.

Q & A

Q. What are the optimal synthetic routes for 3-[2-(1-Aminoethyl)-5-bromophenoxy]propan-1-ol?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution. For example, reacting 5-bromo-2-(1-aminoethyl)phenol with 3-bromopropanol in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C for 12–24 hours. Purification via silica gel chromatography (hexane:EtOAc gradient) typically yields ~80–85% purity .
  • Key Considerations :
  • Base selection (carbonates vs. hydroxides) affects reaction kinetics.
  • Solvent polarity influences substitution efficiency.

Q. How can researchers ensure purity during synthesis and purification?

  • Methodological Answer : Post-synthesis purification often involves column chromatography (silica gel, hexane:EtOAc 5:1 to 3:1) followed by recrystallization from ethanol/water. Analytical HPLC (C18 column, acetonitrile:H₂O + 0.1% TFA) confirms purity (>95%). Monitor intermediates via TLC (Rf ~0.3–0.5 in EtOAc) .

Q. What spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm), bromine isotopic splitting, and hydroxyl/amine protons (broad signals at δ 1.5–3.5 ppm).
  • HRMS : Confirm molecular ion [M+H]⁺ (e.g., C₁₁H₁₅BrNO₂⁺ = 296.02 g/mol).
  • IR : Detect -OH (3200–3400 cm⁻¹) and -NH₂ (1550–1650 cm⁻¹) stretches .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • Use EN 374-certified nitrile gloves and safety goggles to prevent skin/eye contact.
  • Work under fume hoods with local exhaust ventilation (LEV) to avoid inhalation.
  • Store in amber glass vials at 2–8°C under nitrogen to prevent degradation .

Advanced Research Questions

Q. How can reaction mechanisms be validated for bromophenol derivatives?

  • Methodological Answer : Perform kinetic isotope effect (KIE) studies by replacing 5-bromo substituents with deuterated analogs. Monitor reaction rates via LC-MS. Computational modeling (DFT, Gaussian 16) identifies transition states and activation energies. Compare experimental vs. theoretical data to confirm SNAr or radical pathways .

Q. What strategies address stereochemical challenges in aminoethyl group synthesis?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (Ru-BINAP complexes) during the reduction of nitro intermediates. Confirm enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, 90:10 hexane:isopropanol) .

Q. How do computational models predict physicochemical properties like logP and pKa?

  • Methodological Answer :
  • logP : Use ChemAxon or ACD/Labs software with atom-based contributions. Validate experimentally via shake-flask method (octanol/water partition).
  • pKa : Predict using QSAR models (e.g., Epik). Compare with potentiometric titration (GLpKa instrument) .

Q. How can biological activity assays be designed for this compound?

  • Methodological Answer :
  • Enzyme Inhibition : Test against tyrosine kinases (IC₅₀ via fluorescence polarization) at 10–100 µM concentrations.
  • Cell Viability : Use MTT assays in cancer cell lines (e.g., HeLa) with 24–72 hr exposure. Include positive controls (e.g., cisplatin) .

Q. How to resolve contradictions in NMR data for structurally similar analogs?

  • Methodological Answer :
  • Assign overlapping signals via 2D NMR (COSY, HSQC).
  • Compare with deuterated solvents (DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding effects.
  • Cross-reference with crystallographic data (if available) from Cambridge Structural Database .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.